Trichodimerol

Description

Significance of Fungal Secondary Metabolites in Drug Discovery and Chemical Biology

Fungi are a prolific source of secondary metabolites, which are structurally diverse and complex organic compounds not directly involved in the normal growth, development, or reproduction of the organism. asm.orgnih.gov These natural products have played a crucial role in drug discovery and have led to the development of life-saving medicines. asm.org A significant portion of fungal secondary metabolites exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The discovery of penicillin, a secondary metabolite from the fungus Penicillium rubens (formerly P. chrysogenum or P. notatum), marked a turning point in medicine and initiated the "Golden Age of Antibiotics". frontiersin.orgtandfonline.com

The immense chemical diversity of fungal metabolites represents a vast, largely untapped resource for the discovery of new drugs and chemical probes for studying biological processes. asm.orgnih.gov It is estimated that a large percentage of fungal secondary metabolites remain undiscovered, highlighting the significant potential for future research. tandfonline.com Advances in genome sequencing and analytical chemistry are making it easier to connect the gene clusters responsible for producing these metabolites with the compounds themselves. asm.org This has opened up new avenues for drug discovery through genome mining and the activation of "silent" biosynthetic gene clusters. frontiersin.org

Fungal secondary metabolites are typically classified into several major categories based on their biosynthetic origins, including polyketides, non-ribosomal peptides, terpenes, and alkaloids. nih.govpensoft.net Many of these compounds have been developed into essential medicines and agrochemicals. asm.org The study of these molecules not only provides new therapeutic leads but also offers unique tools for chemical biology to probe cellular pathways and mechanisms of disease.

Overview of Dimeric Sorbicillinoids within Natural Product Research

Sorbicillinoids are a class of fungal polyketide metabolites characterized by a hexaketide core and typically a sorbyl side chain. nih.gov Since the initial discovery of sorbicillin (B1241578) in 1948 from Penicillium notatum, over 170 related compounds have been identified from various fungal genera, including Trichoderma, Penicillium, and Aspergillus. nih.govresearchgate.netrsc.org These compounds are classified into monomeric, dimeric, trimeric, and hybrid structures based on their molecular architecture. nih.gov

Dimeric sorbicillinoids, also known as bisorbicillinoids, are a particularly intriguing subgroup due to their complex and varied structures, which arise from the dimerization of monomeric sorbicillin precursors. aua.grresearchgate.net These dimerization reactions can occur through various pathways, including Diels-Alder cycloadditions and Michael additions, leading to a wide array of unique molecular frameworks. researchgate.net

Researchers are interested in sorbicillinoids for their significant and diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govfrontiersin.org Marine-derived fungi have recently emerged as a rich source of novel sorbicillinoids with unique skeletons and potent bioactivities. nih.govfrontiersin.org The structural complexity and pharmaceutical potential of dimeric sorbicillinoids have made them attractive targets for total synthesis and biosynthetic studies. researchgate.netresearchgate.net

Historical Context of this compound within Natural Product Chemistry

This compound was first isolated from the fungus Trichoderma longibrachiatum. cdnsciencepub.comfrontiersin.org It is a prominent member of the dimeric sorbicillinoid family and is biosynthetically derived from the dimerization of sorbicillin. aua.grnih.gov The structure of this compound is notable for its caged, dimeric framework possessing a unique axis of symmetry. cdnsciencepub.com

Following its initial discovery, this compound has been isolated from other fungal species, including Penicillium chrysogenum and Trichoderma sp. USF-2690. aua.gr Its complex and unusual molecular architecture, combined with interesting biological activities, has spurred significant interest within the synthetic and chemical biology communities. aua.grnih.gov The structure of this compound was confirmed through extensive spectroscopic analysis and later by X-ray crystallography. researchgate.netcdnsciencepub.com

Historically, the discovery of this compound and other bisorbicillinoids like bisvertinol (B1233759) and bisorbibutenolide expanded the known chemical space of natural products and presented intriguing questions about their biosynthetic origins. aua.grcdnsciencepub.comnih.gov It was proposed, and later supported by biomimetic synthesis, that these complex dimers could all originate from the monomeric precursor, sorbicillin, through oxidative reaction cascades. aua.grnih.gov this compound is recognized for its inhibitory activity against the production of tumor necrosis factor-alpha (TNF-α), making it a lead compound for investigating treatments for conditions like septic shock. d-nb.info

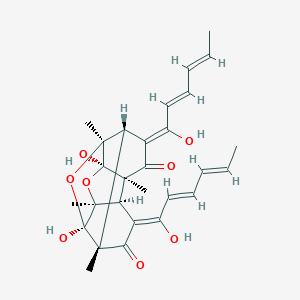

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOUJHGWJJEVMF-SZJYFORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Producing Organisms of Trichodimerol

Initial Isolation from Trichoderma longibrachiatum

Trichodimerol was first reported as a novel natural product isolated from the liquid culture of Trichoderma longibrachiatum Rifai aggr. cdnsciencepub.comscione.comscione.com. This fungus was being investigated for its antagonistic properties against Mycena citricolor, the causative agent of the American leaf spot disease in coffee. cdnsciencepub.comresearchgate.net During these studies, several metabolites were isolated, including the known compounds sorbicillin (B1241578), bisvertinol (B1233759), and bisvertinolone, alongside new compounds, one of which was the structurally unique this compound. cdnsciencepub.comresearchgate.net The structure of this compound was elucidated through a combination of spectroscopic methods. cdnsciencepub.com

Identification in Other Fungal Species

Following its initial discovery, this compound has been identified as a metabolite in several other fungal species, indicating a broader distribution than initially understood.

Penicillium chrysogenum

This compound has been isolated from the fungus Penicillium chrysogenum. aua.grresearchgate.netmdpi.commdpi.com One study confirmed the proposed structure of this compound isolated from a culture broth of Penicillium chrysogenum through X-ray crystallography, which established its relative stereochemistry and solid-state conformation. researchgate.net Another investigation of a marine-derived strain of Acremonium chrysogenum also yielded this compound among other sorbicillinoid derivatives. nih.gov

Trichoderma sp. USF-2690

The soil-isolated fungus Trichoderma sp. USF-2690 was found to produce this compound along with other bisorbicillinoids. aua.grnih.govscripps.edu A screening program for antioxidants with DPPH radical scavenging activity led to the isolation of four compounds from the fermentation broth of this strain, which included the known compound this compound. nih.gov

Marine Fungus Trichothecium sp.

This compound has also been isolated from the mycelial mass of the marine fungus Trichothecium sp. ingentaconnect.comnih.govresearchgate.net This fungus was isolated from the roots of a mangrove forest in the South China Sea. ingentaconnect.com The isolation of this compound from a marine-derived fungus highlights the diversity of environments where producing organisms can be found. ingentaconnect.com

Sponge-Derived Trichoderma reesei

A strain of Trichoderma reesei (HN-2016-018), derived from an unidentified sponge, was found to produce this compound along with several new and known sorbicillinoids. lsbu.ac.ukmdpi.comresearchgate.netnih.govnih.gov This discovery underscores the potential of marine invertebrates and their associated microorganisms as a source of novel natural products. mdpi.comresearchgate.net Another study on the fungus Trichoderma reesei also focused on the production of this compound. nih.govresearchgate.net

Marine Penicillium rubens YAP001

More recently, the production of this compound was activated in a marine strain of Penicillium rubens YAP001, which was isolated from the sea anemone Exaiptasia diaphana. acs.orgacs.org Through genetic manipulation involving the deletion of the global regulator of secondary metabolism, mcrA, researchers were able to upregulate the production of sorbicillin and induce the production of its dimeric form, this compound. acs.orgacs.org

Table 1: Fungal Sources of this compound

| Fungal Species | Source/Strain | Environment | Reference(s) |

|---|---|---|---|

| Trichoderma longibrachiatum | Rifai aggr. | Terrestrial (Antagonist to coffee pathogen) | cdnsciencepub.comscione.comscione.comresearchgate.net |

| Penicillium chrysogenum | V39673 | Not Specified | mdpi.com |

| Trichoderma sp. | USF-2690 | Soil | aua.grnih.govscripps.edu |

| Trichothecium sp. | Not Specified | Marine (Mangrove roots) | ingentaconnect.comnih.govresearchgate.net |

| Trichoderma reesei | HN-2016-018 | Marine (Sponge-derived) | lsbu.ac.ukmdpi.comresearchgate.netnih.govnih.gov |

| Penicillium rubens | YAP001 | Marine (Sea anemone-derived) | acs.orgacs.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Bisorbibutenolide |

| Bisorbicillinol |

| Bisorbicillinolide |

| Bisvertinol |

| Bisvertinolone |

| Demethylthis compound |

| Dihydrothis compound |

| Sorbicillin |

Biosynthetic Pathways and Genetic Regulation of Trichodimerol

Proposed Biosynthetic Origin from Sorbicillinoids

The formation of Trichodimerol and other bisorbicillinoids is believed to proceed through a biomimetic pathway originating from sorbicillinoid monomers. aua.grnih.gov Sorbicillinol, a derivative of sorbicillin (B1241578), is considered a key reactive building block that undergoes dimerization to form the complex structures characteristic of this class of compounds, including this compound. nih.govfrontiersin.org

Sorbicillin is the foundational precursor in the biosynthetic pathway leading to a variety of more complex secondary metabolites, including this compound. aua.gracs.org The biosynthesis begins with the production of sorbicillin, which is then oxidized to form sorbicillinol. nih.govfrontiersin.org This oxidation step is crucial as it generates the reactive intermediate necessary for the subsequent dimerization events. aua.gr Studies have shown that the deletion of genes essential for sorbicillin synthesis completely abolishes the production of all sorbicillinoid derivatives, confirming its role as the initial precursor. nih.gov

The remarkable assembly of the complex this compound structure is proposed to occur through a spontaneous, stepwise sequence of reactions involving two key mechanisms: a double Michael addition and two subsequent hemiketal formations. researchgate.netacs.org The process is initiated by an intermolecular Michael addition between two molecules of a chiral hydroxy dienone intermediate (derived from sorbicillinol). acs.org This is followed by a second, intramolecular Michael addition, effectively forming a head-to-tail dimer. acs.org The final steps involve a sequence of two hemiketal-forming ring closures, where hydroxyl groups intramolecularly attack keto carbonyl groups, to yield the final pentacyclic cage structure of this compound. acs.org

A versatile key intermediate postulated in the dimerization pathway to this compound is a para-quinol, referred to as quinol I. researchgate.net This intermediate is thought to arise from the oxidation of sorbicillin. aua.grresearchgate.net The structure of quinol I possesses multiple active sites and can exist in different tautomeric forms, allowing it to participate in various intermolecular combinations. aua.gr It is the dimerization of this quinol intermediate, through the mechanisms of hemiketal formation and double Michael addition, that is proposed to lead to the formation of this compound. researchgate.net

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically located in biosynthetic gene clusters (BGCs). acs.orgfrontiersin.org These clusters contain the genes encoding the enzymes required for the entire biosynthetic pathway. nih.gov In fungi, genes responsible for a specific secondary metabolite pathway are often found clustered together, facilitating their coordinated regulation. acs.org

Putative secondary metabolite (SM) gene clusters responsible for sorbicillinoid production have been identified in several fungi known to produce this compound or its precursors, including Penicillium chrysogenum, Trichoderma reesei, and Ustilaginoidea virens. nih.govfrontiersin.orgmdpi.comnih.gov In P. chrysogenum, a gene cluster containing two polyketide synthase genes, SorA and SorB, and a monooxygenase gene, SorC, has been identified as essential for sorbicillinoid biosynthesis. nih.govasm.org An orthologous gene cluster is also present in T. reesei. nih.govfrontiersin.org Similarly, in the rice pathogen U. virens, a conserved sorbicillinoid BGC has been found, containing key genes like UvSorA, UvSorB, and UvSorC. nih.govresearchgate.net The identification of these clusters provides a foundation for understanding the genetic regulation of this compound production and for potential pathway engineering. asm.org

At the core of the sorbicillinoid BGC are the polyketide synthase (PKS) genes. wikipedia.org The biosynthesis of the sorbicillin backbone requires the collaborative action of two distinct PKS enzymes. nih.govasm.org In Ustilaginoidea virens, these have been identified as UvSorA (a highly reducing PKS, HR-PKS) and UvSorB (a non-reducing PKS, NR-PKS). mdpi.comnih.gov Gene deletion studies have confirmed that both UvSorA and UvSorB are essential for the production of sorbicillinoids. mdpi.comnih.gov The proposed pathway involves the initial PKS (homologs of SorA/UvSorA) synthesizing a polyketide chain that is then transferred to the second PKS (homologs of SorB/UvSorB) for further extension and modification before cyclizing to form the sorbicillin scaffold. nih.govuniprot.org

Genetic and Environmental Regulation of this compound Production

The biosynthesis of this compound, a complex polyketide, is intricately controlled by a network of genetic and environmental factors. Fungi have evolved sophisticated regulatory mechanisms to control the production of secondary metabolites, often keeping the corresponding biosynthetic gene clusters silent under standard laboratory conditions. Activation of these pathways can be achieved through targeted genetic manipulation of global regulators and by understanding the influence of key signaling pathways.

Activation through Genetic Manipulation of Global Regulators

Global regulators in fungi can act as master switches, controlling the expression of multiple secondary metabolite gene clusters. Modifying these regulators is a powerful strategy to unlock the production of novel or cryptic natural products like this compound.

Recent studies have identified McrA as a significant negative global regulator of secondary metabolism in fungi. researchgate.net The deletion of the mcrA gene in a marine-derived strain of Penicillium rubens (YAP001) has been shown to be an effective method for activating the otherwise silent this compound biosynthetic pathway. tmu.edu.twnih.gov

In its wild-type state, P. rubens YAP001 produces compounds such as sorbicillin and chrysogine. acs.org However, upon deletion of mcrA, the resulting mutant strain (mcrAΔ) exhibited a significantly altered metabolic profile. Notably, the mcrAΔ strain not only showed an upregulation of sorbicillin production but also began to produce the dimeric sorbicillinoid, this compound, and its reduced form, dihydrothis compound, which were not detected in the wild-type strain. tmu.edu.twnih.govacs.org This demonstrates that McrA acts as a repressor for the specific biosynthetic gene cluster responsible for this compound formation. The activation of this pathway through mcrA deletion highlights a promising strategy for discovering novel bioactive compounds by manipulating global regulatory elements in fungi. acs.org

| Strain | Key Compounds Produced | Effect of mcrA Deletion |

| P. rubens YAP001 (Wild Type) | Sorbicillin, Chrysogine | - |

| P. rubens YAP001 (mcrAΔ) | Upregulated Sorbicillin, this compound, Dihydrothis compound | Activation of the this compound pathway |

The catalytic subunit of protein kinase A, PKAc1, plays a crucial role in the regulation of sorbicillinoid biosynthesis in the filamentous fungus Trichoderma reesei. nih.govresearchgate.net PKAc1 is a key component of the cyclic adenosine monophosphate (cAMP) signaling pathway, which is involved in a wide range of cellular processes, including secondary metabolism. nih.govresearchgate.net

Investigations into the function of PKAc1 have revealed its involvement in the light-dependent regulation of the SOR gene cluster, which is responsible for producing sorbicillinoids like this compound. nih.gov The analysis of gene expression has shown that PKAc1 positively influences the transcription of key genes within this cluster, including the polyketide synthases sor1 and sor2, the monooxygenase sor5, the transporter sor4, and the transcription factor ypr2 (sor3). nih.gov This regulatory effect suggests that nutrient-dependent phosphorylation events mediated by PKAc1 are critical for the activation of the sorbicillinoid pathway. nih.gov Furthermore, the impact of PKAc1 on this compound biosynthesis has been observed during both axenic growth and mating, underscoring its broad regulatory significance. researchgate.net

Influence of Signaling Pathways on Biosynthesis

The production of this compound is not only governed by individual master regulators but is also deeply embedded within the broader network of cellular signaling pathways. These pathways integrate various environmental and developmental cues to modulate the expression of secondary metabolite genes.

The transcription factor STE12 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and has been identified as a selective regulator of this compound biosynthesis in T. reesei. nih.govresearchgate.netresearchgate.net While the MAPK pathway is known to regulate the biosynthesis of other sorbicillinoids, such as bisorbibutenolide, STE12 specifically influences the production of this compound. nih.govresearchgate.net This selectivity indicates a branching point in the signaling cascade, where different downstream effectors control distinct metabolic outputs.

The regulatory role of STE12 extends beyond secondary metabolism, as it is also involved in controlling cellulase gene expression and growth on various carbon sources. nih.govresearchgate.net This suggests that STE12 helps to balance the allocation of cellular resources between primary metabolic processes, such as substrate consumption, and secondary metabolic functions, including the production of defense compounds like this compound. nih.govresearchgate.netresearchgate.net

The cyclic adenosine monophosphate (cAMP) signaling pathway is a central hub for regulating a multitude of physiological responses in fungi, including growth, development, and secondary metabolism. mdpi.comfrontiersin.org This pathway is crucial for transducing external signals into cellular responses. mdpi.com In the context of sorbicillinoid biosynthesis, the cAMP pathway, through its primary catalytic component PKAc1, directly impacts the expression of the SOR gene cluster in T. reesei. nih.govresearchgate.net

The cAMP pathway's influence is extensive, as it is known to regulate photoreceptor function and cellulase production in response to different carbon sources. nih.govresearchgate.net The connection between light response, carbon source utilization, and sorbicillinoid production is mediated by the cAMP pathway, highlighting its role in integrating environmental cues to control metabolic outputs. nih.gov The regulation of the SOR cluster by PKAc1 provides a clear mechanistic link between cAMP signaling and the production of this compound and related compounds. nih.gov This pathway's involvement is a recurring theme in fungal secondary metabolism, where it often governs the expression of biosynthetic genes in response to environmental stimuli. unl.edu

CRE1 Regulation

The production of this compound is intricately linked to the carbon catabolite repressor CRE1, a key regulatory protein in fungi that governs the expression of genes involved in the metabolism of various carbon sources. In Trichoderma reesei, a secondary metabolite cluster responsible for the synthesis of sorbicillinoids, including precursors to this compound, has been identified as a target of CRE1 regulation nih.govprinceton.edunih.gov. This regulation is particularly evident under cellulase-inducing conditions, highlighting a connection between primary metabolism (cellulose degradation) and secondary metabolism nih.govprinceton.edunih.gov.

The influence of CRE1 on the this compound biosynthetic pathway is not straightforward, as it can exert both positive and negative control over gene expression, often in a manner dependent on environmental cues such as light princeton.edunih.gov. For instance, transcriptome analysis of a T. reesei strain lacking the cre1 gene (Δcre1) revealed differential regulation of the secondary metabolite cluster in both light and darkness when grown on microcrystalline cellulose nih.gov. This suggests that CRE1 is a crucial component of a complex regulatory network that modulates this compound production in response to both nutrient availability and light signals.

Furthermore, there is a significant overlap between the genes regulated by CRE1 and those controlled by the catalytic subunit of protein kinase A (PKAc1), indicating a potential interplay between carbon sensing and the cAMP signaling pathway in the regulation of sorbicillinoid biosynthesis nih.gov. A homolog of the CAMK type kinase, GIN4, which is regulated by CRE1, PKAc1, and the transcription factor YPR2, has been shown to have a moderate impact on this compound production nih.gov.

Impact of Cultivation Conditions and Media Composition

The synthesis of this compound, like many fungal secondary metabolites, is highly sensitive to the surrounding environmental and nutritional parameters. The composition of the cultivation medium, including the types and concentrations of carbon and nitrogen sources, pH, and temperature, plays a pivotal role in modulating the metabolic output of the producing organism.

The choice of carbon source is a critical factor. While glucose is often used for biomass production, more complex carbon sources like cellulose or lactose can trigger the expression of secondary metabolite gene clusters, including the one responsible for sorbicillinoid biosynthesis nih.gov. For example, studies on Trichoderma reesei have often utilized media containing cellulose to induce the expression of genes related to this compound precursors nih.gov. The concentration of the carbon source can also be a determining factor, potentially switching the preference for secondary metabolite production between light and dark conditions nih.gov.

Nitrogen sources also significantly influence secondary metabolism. The type of nitrogen source, such as ammonium sulfate or corn steep liquor, can affect not only the growth of the fungus but also the production of enzymes and secondary metabolites frontiersin.org. Optimization of both carbon and nitrogen sources is crucial for maximizing the yield of desired compounds. For instance, in one study on Trichoderma longibrachiatum, glucose and sucrose (B13894) were found to be optimal carbon sources, while peptone and yeast extract were the best nitrogen sources for the production of certain bioactive metabolites cabidigitallibrary.org.

Other physical parameters such as pH and temperature are also key. Most Trichoderma species grow well in acidic to neutral pH ranges, with optimal pH for biomass and secondary metabolite production often falling between 5.0 and 7.0 nih.gov. Temperature is another critical factor, with optimal growth and production for many Trichoderma species occurring between 25°C and 30°C nih.gov.

The table below summarizes the influence of various cultivation parameters on Trichoderma secondary metabolite production, which is generally applicable to this compound.

| Parameter | Effect on Secondary Metabolite Production | References |

| Carbon Source | Complex carbohydrates (e.g., cellulose) can induce biosynthetic gene clusters. Concentration can influence light-dependent production. | nih.govnih.gov |

| Nitrogen Source | Type and concentration affect both fungal growth and metabolic output. | frontiersin.orgnih.gov |

| pH | Optimal production is typically observed in acidic to neutral conditions (pH 5.0-7.0). | nih.gov |

| Temperature | Optimal range for many Trichoderma species is 25°C - 30°C. | nih.gov |

Light-Dependent Production Regulation

Light is a significant environmental signal that profoundly influences various physiological processes in fungi, including the production of secondary metabolites like this compound. The regulation of this compound biosynthesis is closely tied to light, with studies in Trichoderma reesei demonstrating that a secondary metabolite cluster involved in its production is differentially regulated in light and darkness nih.govprinceton.edunih.gov. This light-dependent regulation is mediated by photoreceptors which, in turn, influence the expression of key biosynthetic genes nih.gov.

The interplay between light and the carbon catabolite repressor CRE1 is crucial in this regulatory network nih.govprinceton.edu. The regulatory effects of CRE1 on the this compound biosynthetic gene cluster are themselves influenced by the presence or absence of light nih.gov. This indicates a sophisticated mechanism where the fungus integrates signals from both its nutritional environment and the ambient light conditions to modulate its metabolic pathways.

Interestingly, the feedback regulation of the biosynthetic genes within the sorbicillinoid cluster also appears to be light-dependent. In darkness, a positive feedback loop has been observed for the transcription of the polyketide synthase and monooxygenase genes. Conversely, in the light, this feedback becomes negative nih.govmdpi.com. This suggests a mechanism for fine-tuning the production of this compound precursors in response to daily light cycles. The transcription factor YPR2, located within this gene cluster, is also involved in the light-dependent regulation of the cluster's genes nih.govmdpi.com.

Strategies for Enhanced Production and Pathway Activation

The biosynthetic gene clusters for many valuable fungal secondary metabolites, including this compound, are often silent or expressed at very low levels under standard laboratory conditions. Consequently, various strategies have been developed to activate these cryptic pathways and enhance the production of the desired compounds.

One-Strain-Many-Compounds (OSMAC) Strategy

The One-Strain-Many-Compounds (OSMAC) approach is a powerful and straightforward strategy for activating silent biosynthetic gene clusters by systematically altering cultivation parameters frontiersin.orgfrontiersin.orgresearchgate.net. This method is based on the principle that minor changes in the growth environment can lead to significant shifts in the metabolic profile of a microorganism. The OSMAC strategy involves modifying factors such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and the addition of enzyme inhibitors or precursors frontiersin.org.

A successful application of the OSMAC strategy in combination with genetic engineering was demonstrated for the production of this compound in the marine-derived fungus Penicillium rubens mdpi.com. By cultivating a mutant strain (lacking the global regulator mcrA) under different media conditions, researchers were able to upregulate the production of sorbicillin and activate the biosynthetic pathway leading to this compound and dihydrothis compound mdpi.com. This study highlights the effectiveness of combining the OSMAC approach with targeted genetic modifications to unlock the production of valuable secondary metabolites.

Co-cultivation Approaches

Co-cultivation, or mixed fermentation, mimics the natural microbial environment where different species compete and interact. This interaction can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel or enhanced levels of secondary metabolites cabidigitallibrary.orgnih.gov. The competition for resources or the exchange of signaling molecules between microorganisms can induce stress responses that activate defense mechanisms, which often involve the production of secondary metabolites.

While specific examples of inducing this compound production through co-cultivation are not extensively documented, the strategy has been successfully applied to Trichoderma species to enhance the production of other secondary metabolites. For instance, co-cultivating Trichoderma with other fungi or bacteria has been shown to stimulate the expression of genes related to polyketide synthases and non-ribosomal peptide synthetases, which are key enzymes in secondary metabolite biosynthesis frontiersin.org. The co-culture of Trichoderma atroviride and Bacillus subtilis has been shown to increase the production of antifungal metabolites google.com. These findings suggest that co-cultivation is a promising strategy for activating the this compound biosynthetic pathway by introducing a competing microorganism.

Heterologous Expression Systems for Cryptic Clusters

When the native producer of a desired compound is difficult to cultivate or genetically manipulate, or when the biosynthetic gene cluster is silent, heterologous expression offers a powerful alternative. This strategy involves transferring the entire biosynthetic gene cluster from the original organism into a more amenable host strain. Trichoderma reesei, known for its high protein secretion capacity, has been developed as a heterologous host for the production of fungal secondary metabolites nih.govbeckman.com.

To facilitate the expression of heterologous pathways, host strains are often engineered to have a "cleaner" metabolic background. For example, the inactivation of the sorbicillinoid biosynthesis pathway in T. reesei has been performed to create a host suitable for expressing other secondary metabolite genes nih.gov. While the direct heterologous expression of the entire this compound biosynthetic gene cluster has not been explicitly reported, the successful expression of other complex fungal pathways in hosts like T. reesei and Aspergillus nidulans demonstrates the feasibility of this approach nih.govrsc.org. The detailed study of the sorbicillinoid gene cluster in T. reesei provides a solid foundation for future attempts to express this pathway in a heterologous host for enhanced this compound production frontiersin.orgnih.gov.

Total Synthesis of Trichodimerol

Early Chemical Synthetic Endeavors

Initial forays into the total synthesis of trichodimerol were marked by creative and ambitious strategies aimed at constructing its intricate polycyclic system. These early efforts laid the groundwork for subsequent, more refined approaches.

Corey and Barnes-Seeman Approach

In 1999, E.J. Corey and David Barnes-Seeman reported a concise, two-step total synthesis of this compound. nih.govacs.org Their approach centered on the remarkable dimerization of a chiral hydroxy dienone intermediate. nih.gov This strategy was notable for its efficiency in rapidly assembling the complex pentacyclic core of the target molecule. acs.org The key transformation involved a cascade of reactions, including intermolecular and intramolecular Michael additions, followed by sequential hemiketal formations. acs.org This work provided a significant breakthrough in the synthesis of this compound and highlighted the power of cascade reactions in complex molecule synthesis. researchgate.net

Cascade Synthetic Strategies

Dimerization via Double Michael/Ketalization Sequence

Biomimetic Total Synthesis Approaches

| Biomimetic Synthesis Overview | |

| Starting Material | Sorbicillin (B1241578) rice.eduacs.org |

| Key Intermediate | α-hydroxydienone acs.orgscripps.edu |

| Key Transformation | Base-mediated dimerization cascade acs.orgscripps.edu |

| Significance | Mimics proposed biosynthetic pathway, provides access to analogues societechimiquedefrance.frfigshare.comacs.org |

Chemo-Enzymatic Total Synthesis Methodologies

More recently, chemo-enzymatic approaches have emerged as a powerful tool for the synthesis of this compound and other members of the bisorbicillinoid family. beilstein-journals.orgnih.gov These methods integrate the high selectivity of enzymatic transformations with the versatility of traditional chemical synthesis. beilstein-journals.orgresearchgate.net

Integration of Enzymatic and Chemical Transformations

The chemo-enzymatic total synthesis of this compound typically involves the use of an FAD-dependent monooxygenase, such as SorbC, to catalyze the oxidative dearomatization of a sorbicillin precursor. beilstein-journals.orgresearchgate.nettum.de This enzymatic step enantioselectively generates a highly reactive cyclohexadienone intermediate. beilstein-journals.orgnih.gov This intermediate then spontaneously dimerizes through a non-enzymatic cascade of Michael additions and ketalizations to yield this compound. researchgate.netbeilstein-journals.org Researchers have found that the reaction conditions, particularly the choice of co-solvent, can influence the dimerization pathway, allowing for the selective synthesis of different bisorbicillinoid scaffolds. beilstein-journals.orgnih.gov For instance, the use of 20% DMF as a co-solvent favors the Michael addition/ketalization cascade leading to this compound, achieving yields of up to 27%. researchgate.netbeilstein-journals.org This integration of enzymatic and chemical steps provides a mild and efficient route to this complex natural product. beilstein-journals.org

| Chemo-Enzymatic Synthesis Details | |

| Enzyme | SorbC (FAD-dependent monooxygenase) beilstein-journals.orgtum.de |

| Enzymatic Reaction | Oxidative dearomatization of sorbicillin beilstein-journals.orgnih.gov |

| Key Intermediate | (S)-cyclohexadienone beilstein-journals.org |

| Chemical Reaction | Spontaneous dimerization (double Michael/ketalization) researchgate.netbeilstein-journals.org |

| Controlling Factor | Choice of organic co-solvent (e.g., DMF) beilstein-journals.orgnih.gov |

Role of FAD-Dependent Monooxygenase SorbC

The total synthesis of this compound has been significantly advanced through chemo-enzymatic strategies that leverage the capabilities of biosynthetic enzymes. tu-dresden.de Central to this approach is the FAD-dependent monooxygenase SorbC, an enzyme identified in the sorbicillinoid biosynthetic gene cluster from Penicillium chrysogenum. rsc.orgtum.de SorbC plays a critical role by catalyzing the oxidative dearomatization of the precursor, sorbicillin. rsc.orgbeilstein-journals.org This transformation is a highly regio- and stereoselective process where SorbC uses molecular oxygen to perform an enantioselective hydroxylation, converting the stable, achiral sorbicillin into the highly reactive, chiral intermediate, (S)-sorbicillinol. beilstein-journals.orgnih.govbeilstein-journals.org

The reaction proceeds with exceptional control, exclusively yielding the (S)-enantiomer, a feat that is challenging to achieve with conventional chemical methods. nih.govresearchgate.net This enzymatic step is foundational for the synthesis, as it concisely generates a chiral building block from an achiral starting material under mild, aqueous conditions. beilstein-journals.org The crystal structure of SorbC bound to sorbicillin has been elucidated, providing insight into the active site residues that govern its catalytic efficiency and stereoselective control. researchgate.netresearchgate.net The utilization of SorbC circumvents issues often encountered in purely chemical syntheses, providing a streamlined pathway to complex natural products like this compound. tu-dresden.de

| Feature | Description |

| Enzyme Name | SorbC |

| Enzyme Class | FAD-dependent monooxygenase rsc.orgbeilstein-journals.org |

| Function | Catalyzes the oxidative dearomatization of sorbicillin via enantioselective hydroxylation. beilstein-journals.orgbeilstein-journals.org |

| Substrate | Sorbicillin rsc.org |

| Product | (S)-sorbicillinol tum.denih.gov |

| Key Characteristic | Provides perfect regio- and stereocontrol, generating a highly reactive chiral intermediate from an achiral precursor. rsc.orgnih.gov |

Divergent Synthesis via Solvent Polarity Control

The chemo-enzymatic synthesis of this compound showcases an elegant method for controlling reaction pathways to achieve molecular diversity. The key intermediate, (S)-sorbicillinol, generated by the SorbC enzyme is highly reactive and can undergo several dimerization reactions. beilstein-journals.org Researchers have discovered that the specific dimerization cascade can be directed by carefully selecting the organic co-solvent added to the reaction mixture after the enzymatic transformation. beilstein-journals.org This solvent-dependent control enables a divergent synthesis, allowing for the selective formation of different bisorbicillinoid scaffolds from a single, common precursor. beilstein-journals.orgresearchgate.net

To achieve the total synthesis of this compound, the reaction conditions must favor a sequence involving a Michael addition followed by a ketalization cascade. researchgate.net This outcome is accomplished by using dimethylformamide (DMF) as the co-solvent. researchgate.netbeilstein-journals.org Specifically, conducting the SorbC-catalyzed reaction in the presence of 20% DMF directs the dimerization of (S)-sorbicillinol to furnish the complex, pentacyclic cage structure of this compound. researchgate.net In stark contrast, when acetone (B3395972) is used as the co-solvent, the reaction pathway shifts to a homodimerization via a Diels-Alder reaction, which results in the formation of a different natural product, bisorbicillinol. researchgate.net This ability to modulate the reaction pathway by simply changing the solvent polarity is a powerful tool for the systematic and efficient synthesis of various members of the sorbicillinoid family. beilstein-journals.orgresearchgate.net

| Target Product | Co-Solvent | Dominant Reaction Pathway |

| This compound | Dimethylformamide (DMF) researchgate.net | Michael Addition / Ketalization Cascade researchgate.net |

| Bisorbicillinol | Acetone researchgate.net | Diels-Alder Cycloaddition researchgate.net |

Challenges in Enantioselective Synthesis

The development of chemo-enzymatic strategies has provided a powerful solution to this primary challenge. tu-dresden.de The use of the FAD-dependent monooxygenase SorbC is a key advantage, as the enzyme inherently provides near-perfect enantioselectivity in the crucial first step, producing the intermediate (S)-sorbicillinol exclusively. beilstein-journals.orgnih.gov This biocatalytic dearomatization bypasses the difficulty of establishing the initial critical stereocenter. beilstein-journals.orgosti.gov However, challenges in enantioselective synthesis persist on a broader level. numberanalytics.com While SorbC is highly effective for its natural substrate, a significant challenge in biocatalysis is the engineering of enzymes to accept non-natural substrates or to produce the opposite enantiomer (a stereocomplementary catalyst), which is often desired for creating structural analogues or for accessing alternative synthetic pathways. researchgate.netresearchgate.net Research has shown that simply swapping active site residues in enzymes is often insufficient to switch stereoselectivity, pointing to the complexity of enzyme mechanics and the need for advanced protein engineering techniques. researchgate.netosti.gov

| Synthesis Method | Key Feature | Stereochemical Outcome |

| Purely Chemical Synthesis | Relies on small-molecule catalysts and reagents. researchgate.net | Often results in low yields and racemic mixtures, lacking stereocontrol. rsc.org |

| Chemo-enzymatic Synthesis (with SorbC) | Utilizes the SorbC enzyme for oxidative dearomatization. beilstein-journals.org | Highly enantioselective, producing an intermediate as a single enantiomer ((S)-sorbicillinol). nih.gov |

Biological Activities and Molecular Mechanisms of Action

Anti-inflammatory Activities

Trichodimerol exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. Its activity has been observed in various cell models, including human and murine macrophages and monocytic cell lines. nih.govresearchgate.net

This compound has been shown to effectively inhibit inflammatory responses triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of immune cells. frontiersin.orgnih.gov In studies using RAW264.7 macrophages, a widely used model for studying inflammation, this compound has consistently demonstrated its ability to counteract the effects of LPS stimulation. frontiersin.orgnih.gov This inhibition is crucial as LPS-induced inflammation is a key factor in the pathogenesis of various inflammatory diseases.

The anti-inflammatory properties of this compound are further underscored by its ability to modulate the production and secretion of various inflammatory mediators.

Research has shown that this compound can significantly reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophages. frontiersin.orgresearchgate.net Overproduction of NO and ROS during inflammation can lead to cellular damage and contribute to the pathology of chronic inflammatory conditions. The ability of this compound to decrease these reactive species is a key aspect of its anti-inflammatory action. frontiersin.org

This compound has been found to suppress the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.net These cytokines play a central role in orchestrating the inflammatory response, and their inhibition is a critical target for anti-inflammatory therapies. Studies have reported that this compound inhibits the production of TNF-α in both macrophages and monocytes. researchgate.netmdpi.com Furthermore, in LPS-induced RAW264.7 macrophages, this compound treatment led to a reduction in the expression of both IL-6 and TNF-α. frontiersin.org

In addition to cytokines, this compound has been shown to inhibit the secretion of eicosanoids, which are lipid mediators of inflammation. Specifically, in LPS-challenged THP-1 human monocytic cells, this compound profoundly inhibits the secretion of prostaglandin (B15479496) E2 (PGE2), thromboxane (B8750289) B2, and prostaglandin F2α (PGF2α). nih.gov This effect is attributed to the suppression of prostaglandin H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), at the transcriptional level. nih.gov

| Inflammatory Mediator | Effect of this compound | Cell Model | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Reduced production | LPS-induced RAW264.7 macrophages | frontiersin.org |

| Reactive Oxygen Species (ROS) | Reduced production | LPS-induced RAW264.7 macrophages | frontiersin.org |

| Interleukin-6 (IL-6) | Reduced production | LPS-induced RAW264.7 macrophages | frontiersin.org |

| Tumor Necrosis Factor-α (TNF-α) | Reduced production/secretion | LPS-induced RAW264.7 macrophages, human and murine macrophages, monocytes | frontiersin.orgresearchgate.netmdpi.com |

| Prostaglandin E2 (PGE2) | Inhibited secretion | LPS-stimulated THP-1 human monocytic cells | nih.gov |

| Thromboxane B2 | Inhibited secretion | LPS-stimulated THP-1 human monocytic cells | nih.gov |

| Prostaglandin F2α (PGF2α) | Inhibited secretion | LPS-stimulated THP-1 human monocytic cells | nih.gov |

The molecular mechanism underlying the anti-inflammatory effects of this compound involves the regulation of key inflammatory signaling pathways. Research indicates that this compound can obstruct the interaction between LPS and the Toll-like receptor 4-MD2 (TLR4-MD2) heterodimer. frontiersin.orgnih.gov This interaction is a critical initial step in the activation of downstream signaling cascades in response to LPS.

By interfering with this binding, this compound effectively suppresses the activation of two major downstream pathways: the Nuclear Factor-kappaB (NF-κB) pathway and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. frontiersin.orgresearchgate.net

Western blotting analyses have confirmed that this compound inhibits the production of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgnih.gov Furthermore, it has been shown to decrease the protein expression of key components of the NF-κB and NLRP3 pathways, including NF-κB, phosphorylated IKK (p-IKK), phosphorylated IκB (p-IκB), TLR4, NLRP3, Caspase-1, and ASC. frontiersin.orgresearchgate.net Molecular docking studies further support these findings, suggesting a direct binding interaction between this compound and the TLR4-MD2 complex. frontiersin.orgnih.gov

| Signaling Pathway Component | Effect of this compound | Analytical Method | Reference |

|---|---|---|---|

| Toll-like receptor 4 (TLR4) | Inhibited protein expression | Western Blot | frontiersin.org |

| Nuclear Factor-kappaB (NF-κB) | Inhibited protein expression | Western Blot | frontiersin.orgresearchgate.net |

| Phosphorylated IKK (p-IKK) | Inhibited protein expression | Western Blot | researchgate.net |

| Phosphorylated IκB (p-IκB) | Inhibited protein expression | Western Blot | researchgate.net |

| NLRP3 | Inhibited protein expression | Western Blot | frontiersin.orgresearchgate.net |

| Caspase-1 | Inhibited protein expression | Western Blot | frontiersin.orgresearchgate.net |

| ASC | Inhibited protein expression | Western Blot | frontiersin.orgresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inhibited production | Western Blot | frontiersin.orgnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited production | Western Blot | frontiersin.orgnih.gov |

Regulation of Inflammatory Signaling Pathways

Nuclear Factor-kappaB (NF-κB) Pathway Inhibition

This compound has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. vulcanchem.com The activation of this pathway is a key step in the transcription of numerous pro-inflammatory genes. vulcanchem.com Studies have revealed that this compound suppresses the expression of key proteins in the NF-κB pathway, including NF-κB itself, phosphorylated IκB kinase (p-IKK), and phosphorylated inhibitor of kappa B (p-IκB). nih.govresearchgate.net By inhibiting these components, this compound effectively blocks the cascade that leads to the production of inflammatory mediators. frontiersin.orgfrontiersin.org This inhibition has been observed through Western blotting analysis, which showed a downward trend in the protein levels of NF-κB, p-IKK, and p-IκB after treatment with this compound. frontiersin.org

NOD-like Receptor Thermal Protein Domain Associated Protein 3 (NLRP3) Inflammasome Pathway Suppression

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org this compound has been found to suppress the NLRP3 inflammasome pathway. nih.govresearchgate.net Research indicates that this compound inhibits the protein expression of key components of this pathway, including NLRP3, caspase-1, and ASC (Apoptosis-associated speck-like protein containing a CARD). nih.govresearchgate.netfrontiersin.org This suppression contributes significantly to its anti-inflammatory effects by reducing the maturation and secretion of potent inflammatory cytokines. frontiersin.orgresearchgate.net The inhibition of both the NF-κB and NLRP3 pathways suggests a broad-spectrum anti-inflammatory activity for this compound. nih.govresearchgate.net

Direct Interaction with TLR4-MD2 Complex

Molecular docking studies have provided evidence that this compound can directly interact with the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex. nih.govresearchgate.net This complex is a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent initiator of inflammatory responses. vulcanchem.com The binding analysis suggests that this compound occupies the same binding pocket that LPS would normally use, thereby competitively inhibiting LPS from activating the receptor complex. vulcanchem.comfrontiersin.org This direct binding is thought to obstruct the interaction between LPS and the TLR4-MD2 heterodimer, preventing the initiation of downstream inflammatory signaling cascades, including the NF-κB and NLRP3 pathways. nih.govresearchgate.netfrontiersin.org The interaction involves the formation of hydrogen bonds between this compound and amino acid residues at the active site of the TLR4-MD2 complex, such as CYS 95, ASP 101, ARG 264, and ASN 339. frontiersin.org

In Vitro and In Vivo Anti-inflammatory Studies

The anti-inflammatory properties of this compound have been investigated in various experimental models, providing a comprehensive understanding of its biological activity.

RAW264.7 Macrophage Model Characterization

The lipopolysaccharide (LPS)-induced RAW264.7 macrophage model has been instrumental in characterizing the anti-inflammatory effects of this compound. nih.govresearchgate.net In this in vitro model, this compound has been shown to significantly reduce the production of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org Furthermore, Western blotting analyses have confirmed that this compound treatment leads to a decreased expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The compound also reduces the expression of proteins involved in the NF-κB and NLRP3 pathways, including TLR4, NF-κB, p-IKK, p-IκB, NLRP3, Caspase-1, and ASC. vulcanchem.comresearchgate.net

| Parameter | Effect of this compound in LPS-induced RAW264.7 Macrophages | References |

| Nitric Oxide (NO) | Reduced production | researchgate.net, nih.gov, frontiersin.org |

| Reactive Oxygen Species (ROS) | Reduced production | researchgate.net, nih.gov, frontiersin.org |

| Interleukin-6 (IL-6) | Reduced production | nih.gov, frontiersin.org |

| Tumor Necrosis Factor-α (TNF-α) | Reduced production | nih.gov, frontiersin.org |

| Cyclooxygenase-2 (COX-2) | Inhibited production | researchgate.net, nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited production | researchgate.net, nih.gov |

| NF-κB Pathway Proteins (NF-κB, p-IKK, p-IκB) | Suppressed expression | vulcanchem.com, researchgate.net, nih.gov |

| NLRP3 Pathway Proteins (NLRP3, Caspase-1, ASC) | Suppressed expression | vulcanchem.com, researchgate.net, nih.gov |

| Toll-like Receptor 4 (TLR4) | Suppressed expression | vulcanchem.com, researchgate.net, nih.gov |

THP-1 Human Monocytic Cell Studies

THP-1, a human monocytic cell line, serves as a valuable model for studying monocyte and macrophage functions. nih.govwikipedia.org When differentiated, these cells respond to LPS by secreting pro-inflammatory molecules. nih.gov Studies on THP-1 cells have shown that this compound (also referred to as BMS-182123 in some literature) inhibits the LPS-stimulated secretion of tumor necrosis factor-alpha (TNF-alpha). nih.gov Furthermore, this compound has a significant inhibitory effect on the secretion of prostanoids, such as prostaglandin E2 (PGE2), in response to LPS challenge. nih.gov This inhibition is attributed to the suppression of prostaglandin H synthase-2 (PGHS-2) enzyme synthesis at the transcriptional level. nih.gov

| Parameter | Effect of this compound in LPS-challenged THP-1 Cells | References |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited secretion | nih.gov |

| Prostaglandin E2 (PGE2) | Inhibited secretion | nih.gov |

| Prostaglandin H Synthase-2 (PGHS-2) | Suppressed synthesis at the transcriptional level | nih.gov |

Zebrafish Model Validation

The in vivo anti-inflammatory activity of this compound has been validated using zebrafish models. vulcanchem.com Zebrafish are a well-established model system for studying human diseases and evaluating the efficacy and toxicity of compounds. nih.govresearchgate.net In these models, this compound treatment has been shown to effectively weaken inflammatory responses, providing in vivo confirmation of its anti-inflammatory potential. vulcanchem.com While some related sorbicillinoid derivatives have shown toxicity in zebrafish embryos, others have demonstrated low toxicity, highlighting the importance of specific compound evaluation. nih.gov

Anticancer and Cytotoxic Activities

This compound, a natural compound, has demonstrated notable anticancer and cytotoxic effects through various mechanisms. Research has highlighted its ability to induce programmed cell death in cancer cells and modulate key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis in Cancer Cell Lines (e.g., HL-60, U937, T47D)

This compound has been shown to exhibit strong cytotoxic effects against several cancer cell lines, including human promyelocytic leukemia (HL-60), human histiocytic lymphoma (U937), and human breast cancer (T47D) cells. ingentaconnect.comnih.gov Studies have demonstrated that its cytotoxicity is linked to the induction of apoptosis, a form of programmed cell death. ingentaconnect.comnih.gov

In HL-60 cells, treatment with this compound led to a significant, dose-dependent increase in the levels of activated caspase-3/7, key executioner enzymes in the apoptotic pathway. ingentaconnect.comnih.gov Furthermore, flow cytometry analysis revealed a substantial increase in the sub-G1 cell population, which is a characteristic feature of apoptotic cells. ingentaconnect.comnih.gov These findings collectively indicate that this compound potently triggers apoptosis in these cancer cell lines.

Below is a table summarizing the cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 6.55 - 28.55 |

| U937 | Histiocytic Lymphoma | 6.55 - 28.55 |

| T47D | Breast Cancer | 6.55 - 28.55 |

Data sourced from studies on the cytotoxic effects of this compound. ingentaconnect.comnih.gov

Involvement of Reactive Oxygen Species (ROS) in Apoptosis Induction

The pro-apoptotic activity of this compound is closely associated with the generation of reactive oxygen species (ROS). ingentaconnect.comnih.gov ROS are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and trigger apoptosis. ingentaconnect.com

In HL-60 cells, treatment with this compound resulted in a dose-dependent increase in intracellular ROS levels. ingentaconnect.comnih.gov Crucially, the apoptotic effects of this compound were significantly counteracted by the use of N-acetyl-L-cysteine (NAC), a well-known ROS inhibitor. ingentaconnect.comnih.gov This demonstrates that the generation of ROS is a critical mediator in the apoptotic pathway initiated by this compound. ingentaconnect.comnih.gov

Modulation of MAPK Signaling (p38, ERK)

The mitogen-activated protein kinase (MAPK) signaling pathways, which include p38 and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. mdpi.comresearchgate.netcreativebiolabs.net this compound has been found to modulate these pathways in cancer cells. ingentaconnect.comnih.gov

Western blot analysis has shown that this compound treatment leads to an increase in the levels of phosphorylated p38 MAPK in a concentration-dependent manner. ingentaconnect.comnih.gov Conversely, the levels of both total ERK and phosphorylated ERK were found to decrease with increasing concentrations of this compound. ingentaconnect.comnih.gov The activation of p38 and the inhibition of ERK are recognized mechanisms involved in the induction of apoptosis by various agents, suggesting their role in the anticancer activity of this compound. ingentaconnect.commdpi.com

Inhibition of TGF-β Dependent Cellular Effects

Transforming growth factor-β (TGF-β) is a multifunctional cytokine that plays a complex role in cancer. While it can act as a tumor suppressor in the early stages, it often promotes tumor progression and metastasis in advanced stages. springermedizin.denih.gov this compound has been identified as an inhibitor of TGF-β-dependent cellular effects. springermedizin.de

The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3 transcription factors by the activated TGF-β receptor complex. nih.govembopress.org This phosphorylation is a critical step for their subsequent nuclear translocation and regulation of target gene expression. nih.govembopress.org

Research has shown that this compound effectively inhibits the serine phosphorylation of Smad2 and Smad3 that is induced by TGF-β. springermedizin.de By preventing this key activation step, this compound disrupts the downstream signaling cascade of TGF-β.

As a consequence of its ability to block Smad2/3 phosphorylation, this compound antagonizes the cellular effects of TGF-β, including the expression of TGF-β inducible genes. springermedizin.de This has been observed in both HepG2 (human liver cancer) and MDA-MB-231 (human breast cancer) cells. springermedizin.de By inhibiting the expression of genes that are normally induced by TGF-β, this compound can interfere with processes such as cell growth, differentiation, and migration that are promoted by this cytokine in advanced cancers. springermedizin.de

Blocking of STAT Transcription Factor Activation (Stat1, Stat3, Stat6)

This compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial mediators of cellular immunity, proliferation, and differentiation. nih.govwikipedia.org Specifically, this compound blocks the activation of Stat1, Stat3, and Stat6 induced by interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-4 (IL-4), respectively. nih.gov This inhibition is achieved by preventing both serine and tyrosine phosphorylation of these transcription factors. nih.gov The activation of STAT proteins is a critical step in the JAK/STAT signaling pathway, where phosphorylation leads to their dimerization, nuclear translocation, and subsequent regulation of gene expression. wikipedia.orgebi.ac.ukactivemotif.com By interfering with this process, this compound can modulate the cellular responses to various cytokines. nih.gov

Anti-angiogenic Effects (e.g., Capillary-like Tube Formation Inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govnih.gov this compound exhibits potent anti-angiogenic properties, as demonstrated by its ability to completely abrogate the capillary-like tube formation of MDA-MB-231 breast cancer cells in an in vitro assay at a concentration of 20 μM. nih.gov This process of forming tube-like structures is a key step in angiogenesis, mimicking the development of a vascular network. mdpi.comjmb.or.kr The inhibition of this process suggests that this compound can interfere with the complex signaling cascades that regulate endothelial cell differentiation and organization. nih.govnih.gov

Cytotoxic Activity of this compound Derivatives (e.g., 24-hydroxy-trichodimerol)

Derivatives of this compound have also demonstrated significant biological activity. One such derivative, 24-hydroxy-trichodimerol, isolated from the sponge-derived fungus Trichoderma reesei, has shown cytotoxic effects against several human cancer cell lines. nih.govmdpi.comcontinental.edu.pe This compound displayed inhibitory activity against A549 (lung carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer) cells, with IC50 values of 5.1 μM, 9.5 μM, and 13.7 μM, respectively. nih.govmdpi.comcontinental.edu.peresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. These findings highlight the potential of this compound derivatives as anticancer agents. mdpi.comresearchgate.netmdpi.com

Other Reported Biological Activities

The broader family of sorbicillinoids, to which this compound belongs, exhibits a wide range of biological activities.

Antioxidant Properties (related bisorbicillinoids)

Several bisorbicillinoids, structurally related to this compound, have been recognized for their antioxidant properties. aua.grscripps.edu Compounds such as bisorbicillinol, bisorbibutenolide, and bisorbicillinolide, isolated from Trichoderma sp. USF-2690, exhibit significant antioxidant activity. aua.grscripps.edu The antioxidant potential of these compounds is a subject of ongoing research, with studies exploring their radical scavenging mechanisms. researchgate.net

Antifungal Properties (related sorbicillinoids)

The sorbicillinoid class of compounds is also known for its antifungal capabilities. semanticscholar.org For instance, bisvertinolone, another related compound, has been identified as a novel antifungal agent. scripps.edu Various sorbicillinoids have shown inhibitory activity against a range of fungal pathogens, including those affecting plants. mdpi.comfrontiersin.org Demethylthis compound and bisvertinolone, for example, have demonstrated moderate antifungal activity by inhibiting the spore germination of the rice blast pathogen Magnaporthe oryzae. nih.gov

Chemical Compounds Mentioned

| Compound Name |

| 24-hydroxy-trichodimerol |

| Bisorbibutenolide |

| Bisorbicillinol |

| Bisorbicillinolide |

| Bisvertinolone |

| Demethylthis compound |

| This compound |

Structure Activity Relationship Sar Studies and Derivative Research

Exploration of Analogue Design, Synthesis, and Biological Evaluation

The complex structure of trichodimerol has made its synthesis a subject of significant interest, with research efforts often employing biomimetic strategies that mimic its proposed natural formation. scripps.edufigshare.com A key approach involves the oxidative dimerization of sorbicillin (B1241578), its monomeric precursor. scripps.eduaua.gr The oxidation of sorbicillin generates a reactive o-quinol intermediate. aua.gr Depending on the reaction conditions, this intermediate can undergo different dimerization pathways. The formation of this compound is proposed to occur when the o-quinol system acts as both a Michael donor and acceptor, leading to a cascade of reactions that form its characteristic caged structure. aua.gr

This biomimetic approach has not only enabled the total synthesis of this compound but has also opened avenues for creating designed analogues. scripps.edufigshare.comrice.edu By modifying the sorbicillin precursor or the reaction conditions, researchers have synthesized several analogues to probe the importance of various structural features. scripps.eduresearchgate.net For instance, the synthesis of analogues with modified side chains or altered core structures allows for the systematic evaluation of how these changes impact biological activity. tum.de While many sorbicillinoids have been isolated from natural sources, the total synthesis and chemoenzymatic approaches provide access to novel derivatives that are not naturally occurring, facilitating broader SAR studies. researchgate.netresearchgate.net

The biological evaluation of these synthesized analogues has revealed critical insights. For example, studies on various sorbicillinoid derivatives have shown that their cytotoxic, anti-inflammatory, and antimicrobial activities are highly dependent on their specific structures. nih.govacs.orgmdpi.com The dimerization of sorbicillin into compounds like this compound often leads to enhanced or different biological activities compared to the monomeric form. acs.org The synthesis of derivatives, such as those modified at the C4- and C5-positions of the sorbicillin core, has demonstrated that even small changes can significantly alter the resulting dimeric structures and their biological profiles. tum.de These synthetic and evaluation efforts are crucial for identifying the pharmacophore of the bisorbicillinoid class and for developing new therapeutic leads. semanticscholar.orgmedscape.com

Comparative Analysis of Dimeric and Monomeric Forms (e.g., this compound vs. Sorbicillin)

A central theme in the SAR studies of this compound is the comparison of its biological activity with that of its well-known monomeric precursor, sorbicillin. Such comparisons are vital for understanding the functional consequences of the dimerization process.

Studies have consistently shown that dimerization significantly enhances certain biological activities. While sorbicillin itself exhibits a range of bioactivities, including cytotoxic effects, its dimeric forms often show increased potency. acs.orgresearchgate.net For example, a comparative study on their ability to induce apoptosis in cancer cells found that both this compound and sorbicillin exhibited strong cytotoxic activity against several cancer cell lines, including HL-60 (human promyelocytic leukemia), U937 (human histiocytic lymphoma), and T47D (human ductal breast epithelial tumor). ingentaconnect.com The pro-apoptotic effects of both compounds in HL-60 cells were found to be mediated by reactive oxygen species (ROS). researchgate.netingentaconnect.com

Although both compounds are active, the dimeric structure of this compound is often associated with more potent effects. One study noted that this compound inhibits the production of tumor necrosis factor-alpha (TNF-α) with an IC50 value of 200 ng/mL, highlighting its potential as an anti-inflammatory agent. ingentaconnect.commdpi.com Genetic manipulation studies have also demonstrated that activating the biosynthetic pathway to produce dimeric products like this compound is significant due to their increased bioactivities compared to the sorbicillin precursor. acs.org This suggests that the complex, rigid, three-dimensional structure of this compound allows for interactions with biological targets that are different or stronger than those of the more flexible monomeric sorbicillin. acs.orgingentaconnect.com

| Compound | HL-60 | U937 | T47D |

|---|---|---|---|

| This compound | 6.55 | 10.35 | 28.55 |

| Sorbicillin | 15.24 | 19.75 | 25.35 |

Investigation of Hydroxylated Derivatives (e.g., 24-hydroxy-trichodimerol)

The isolation and study of naturally occurring hydroxylated derivatives of this compound have provided further resolution to the SAR of this compound class. The introduction of hydroxyl groups at various positions on the this compound scaffold can significantly modulate its biological activity.

One of the most studied derivatives is 24-hydroxy-trichodimerol, which was isolated from the sponge-derived fungus Trichoderma reesei (HN-2016-018). frontiersin.orgfrontiersin.org This derivative features a hydroxyl group on the terminal methyl of the sorbyl side chain. frontiersin.org The molecular formula of 24-hydroxy-trichodimerol is C₂₈H₃₂O₉. frontiersin.org Structural analysis confirmed that it shares the same core caged skeleton as this compound, with the key difference being the hydroxylation at the C-24 position. frontiersin.orgfrontiersin.org

Biological evaluation of 24-hydroxy-trichodimerol has revealed potent cytotoxic activity against several human cancer cell lines. frontiersin.orgnih.govmdpi.comresearchgate.net This suggests that hydroxylation of the side chain is a tolerated modification that can even enhance potency against certain cell lines. For example, 24-hydroxy-trichodimerol displayed significant cytotoxicity against A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HCT116 (human colon cancer) cell lines. frontiersin.orgnih.govresearchgate.net The discovery of other hydroxylated analogues, such as 7,7′,9′-Hydroxy-trichodimerol, further underscores that various sites on the this compound scaffold can be hydroxylated, leading to a diverse array of natural derivatives with potentially distinct biological profiles. rhhz.net

| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |

|---|---|---|---|

| 24-hydroxy-trichodimerol | 5.1 | 9.5 | 13.7 |

Advanced Research Methodologies in Trichodimerol Studies

Fermentation and Cultivation Optimization Techniques

The production of Trichodimerol by fungi, such as various Trichoderma and Penicillium species, is often in low quantities under standard laboratory conditions. acs.org Consequently, optimizing fermentation and cultivation parameters is a critical first step to enhance the yield for subsequent studies. Research in this area focuses on systematically varying physical and chemical factors of the fungal culture environment.

Key parameters that are frequently optimized include the composition of the fermentation medium, pH, temperature, aeration (shaking speed), and incubation time. nih.govthescipub.com For instance, studies on Trichoderma species have shown that the choice of carbon and nitrogen sources can dramatically influence biomass and secondary metabolite production. researchgate.net Glucose and sucrose (B13894) are often effective carbon sources, while peptone and yeast extract can serve as optimal nitrogen sources. researchgate.net

A systematic approach, such as the Plackett-Burman design, can be employed to screen for the most influential parameters affecting yield. nih.gov This is often followed by response surface methodology (RSM) to fine-tune the optimal levels of these critical factors. nih.gov For example, in the cultivation of Trichoderma longibrachiatum, the initial pH, volume of inoculum, and duration of incubation were identified as the most significant variables for enhancing the production of bioactive metabolites. nih.gov The "One Strain, Many Compounds" (OSMAC) approach is also utilized, where a single fungal strain is cultivated under various conditions to induce the production of different, sometimes novel, metabolites, including the upregulation of the pathway leading to this compound. acs.org

Table 1: Key Fermentation Parameters Optimized for Trichoderma Species

| Parameter | Range Investigated | Optimal Value Example | Reference |

| Carbon Source | Glucose, Sucrose, Maltose | 45 g/L Glucose | thescipub.com |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | 0.35 g/L Ammonium Sulfate | thescipub.com |

| Initial pH | 4.0 - 9.0 | 6.0 | nih.govthescipub.com |

| Temperature | 20 - 35°C | 30°C | thescipub.com |

| Shaking Speed | 100 - 250 rpm | 175 rpm | thescipub.com |

| Incubation Time | 4 - 9 days | 5-7 days | nih.govthescipub.com |

Advanced Isolation and Purification Strategies

Once fermentation is complete, the next crucial step is the extraction and purification of this compound from the complex culture broth. The process typically begins with solvent extraction of the filtered broth or the mycelial mass. tandfonline.comjmb.or.kr Ethyl acetate (B1210297) is a commonly used solvent for this initial extraction. tandfonline.com

The crude extract, containing a mixture of metabolites, is then subjected to a series of chromatographic techniques for purification. mdpi.com A common strategy involves an initial fractionation using column chromatography with stationary phases like Sephadex LH-20, which separates compounds based on size and polarity. tandfonline.com This is often followed by more advanced and higher-resolution methods. mdpi.com

Reversed-phase Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are pivotal for obtaining pure this compound. tandfonline.commdpi.com These techniques utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for fine separation of closely related sorbicillinoid analogues. mdpi.com The isolation process is typically guided by bioassays or analytical monitoring, such as Thin Layer Chromatography (TLC), to track the active fractions. tandfonline.comjmb.or.kr

Table 2: Typical Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Purpose | Reference |

| Column Chromatography | Sephadex LH-20 | Initial fractionation of crude extract | tandfonline.com |

| Medium Pressure Liquid Chromatography (MPLC) | Reversed-Phase (C18) | Intermediate purification of active fractions | tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Final purification to yield pure compound | mdpi.com |

| Thin Layer Chromatography (TLC) | Silica (B1680970) Gel | Monitoring separation and purity of fractions | tandfonline.comjmb.or.kr |

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic techniques. researchgate.netresearchgate.net These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with techniques like Fast Atom Bombardment (HR-FAB-MS), is used to determine the precise molecular formula of the compound. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical tool for determining the complex structure of this compound. eurekaselect.com

1D NMR: ¹H NMR provides information about the types and number of protons and their immediate electronic environment, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the connectivity of the atoms, establishing the bonds between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help in determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space. tandfonline.com

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the conjugated systems within the molecule, which are characteristic of the sorbicillinoid chromophore. tandfonline.com

The combined data from these spectroscopic methods allowed researchers to unambiguously establish the unique dimeric structure of this compound. tandfonline.comresearchgate.net

Genomic and Bioinformatic Approaches

With the advent of whole-genome sequencing, researchers can now delve into the genetic blueprint of this compound-producing fungi to understand and manipulate its biosynthetic pathway.

AntiSMASH for Biosynthetic Gene Cluster Identification